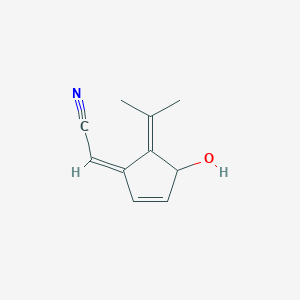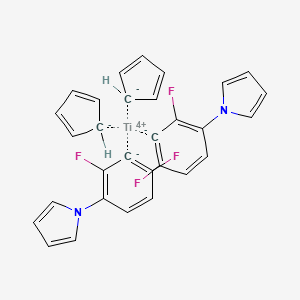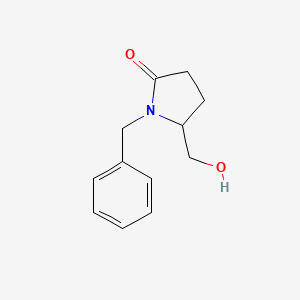![molecular formula C16H14O3 B1141740 (R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one CAS No. 118389-19-8](/img/structure/B1141740.png)
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one is a natural product found in Clausena lansium, Ruta graveolens, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
Inverse Electron-Demand Diels–Alder Reaction : The compound has been studied in the context of the inversed electron-demand hetero-Diels–Alder reaction. This involves thermal formation of o-quinone methides containing benzofuranone moiety and cycloaddition of cyclic vinyl esters to synthesize heterocyclic systems like furo[3,2-g]pyrano[2,3-b]chromen-3(2H)-one (Popova et al., 2019).
Prenylated Flavonoids in Maclura tinctoria Fruits : The compound was identified in Maclura tinctoria fruits, highlighting its natural occurrence and relevance in phytochemical research. It's one of the prenylated flavonoids isolated, contributing to the understanding of the chemical composition of this plant species (Oyama et al., 2013).
Antimycobacterial Activity : A derivative of this compound was synthesized and evaluated for antimycobacterial activity. This indicates its potential application in the development of treatments for mycobacterial infections, like those caused by Mycobacterium tuberculosis (Alvey et al., 2009).
Synthesis of 9H-furo[2,3-f]Chromene Derivatives : The compound was involved in a synthesis method using ZnO nanoparticles, demonstrating its relevance in green chemistry and nanotechnology-based synthetic processes (Rostami-Charati et al., 2015).
Synthesis of Angular Furocoumarins : This compound was synthesized as part of the production of angular furocoumarin derivatives. This area of research explores the chemical properties and potential applications of furocoumarins, a class of organic chemical compounds (El-Gogary et al., 2015).
Potassium Channel Activator Synthesis : An analogue to this compound was synthesized as part of research into potassium channel activators, suggesting its potential application in the medical field, particularly in the modulation of ion channels (El-Telbani, 2006).
Propiedades
Número CAS |
118389-19-8 |
|---|---|
Nombre del producto |
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one |
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.284 |
Nombre IUPAC |
(2R)-2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3/t16-/m1/s1 |
SMILES |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



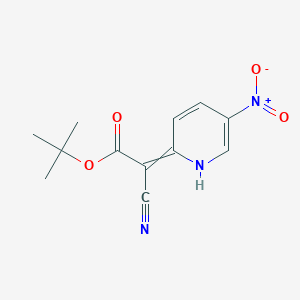
![6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine](/img/no-structure.png)
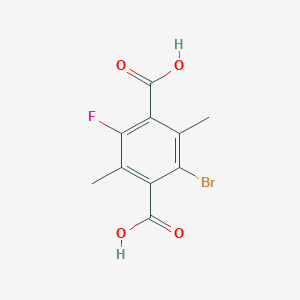
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
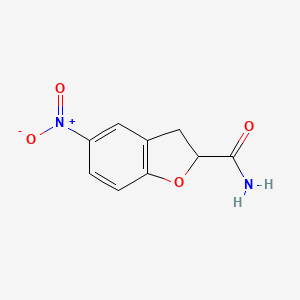
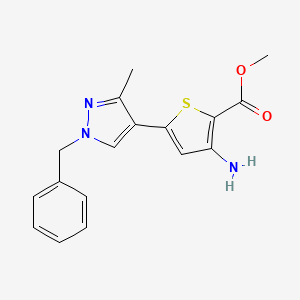
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
